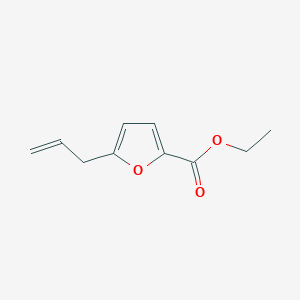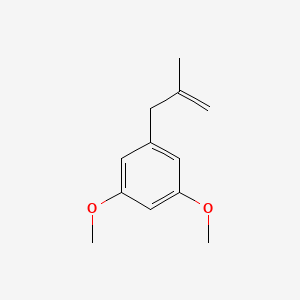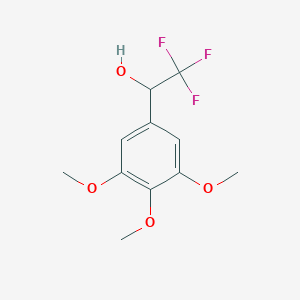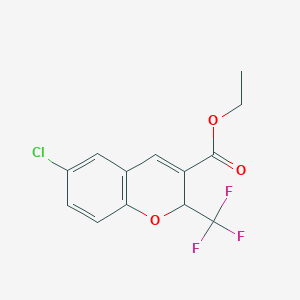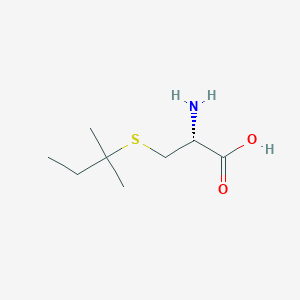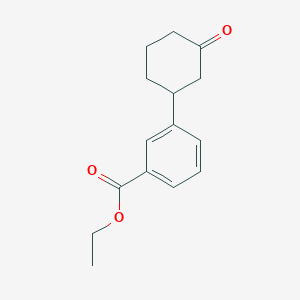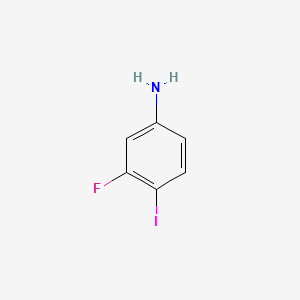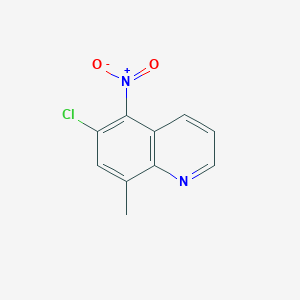
6-Chloro-8-methyl-5-nitroquinoline
Übersicht
Beschreibung
6-Chloro-8-methyl-5-nitroquinoline is a heterocyclic organic compound belonging to the quinoline family. It is characterized by a fused ring system containing a benzene ring and a pyridine ring. The molecular formula of this compound is C11H8ClN3O2, and its molecular weight is 253.66 g/mol
Wissenschaftliche Forschungsanwendungen
6-Chloro-8-methyl-5-nitroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit DNA synthesis and promote cell death in cancer cells.
Industry: It is used in the production of dyes, pigments, and other materials that require quinoline-based compounds.
Wirkmechanismus
Target of Action
The primary targets of quinoline derivatives, such as 6-Chloro-8-methyl-5-nitroquinoline, are often bacterial DNA gyrase and type IV topoisomerase . These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid bacterial death .
Mode of Action
Quinoline derivatives inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . This interaction disrupts the supercoiling and unwinding of bacterial DNA, which is a crucial process in DNA replication and transcription .
Biochemical Pathways
The inhibition of DNA gyrase and type IV topoisomerase disrupts the DNA replication and transcription processes, leading to the cessation of bacterial growth and ultimately, bacterial death
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and ultimately, bacterial death due to the disruption of DNA replication and transcription . Some quinoline derivatives have demonstrated potent antiproliferative activity against cancer cells
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the presence of other compounds, pH, temperature, and the specific characteristics of the target organism.
This compound, like other quinoline derivatives, holds promise in the field of antimicrobial and potentially anticancer therapy .
Safety and Hazards
Vorbereitungsmethoden
The synthesis of 6-Chloro-8-methyl-5-nitroquinoline typically involves the nitration of 6-Chloro-8-methylquinoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the quinoline ring .
Industrial production methods may involve large-scale nitration processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
6-Chloro-8-methyl-5-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under nucleophilic substitution conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions include 6-Amino-8-methylquinoline, 6-Chloro-8-methyl-5-aminoquinoline, and 6-Chloro-8-carboxyquinoline .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-8-methyl-5-nitroquinoline can be compared with other similar compounds such as:
6-Chloro-5-nitroquinoline: Similar in structure but lacks the methyl group at the 8-position.
8-Chloro-6-nitroquinoline: Similar in structure but has the chloro and nitro groups at different positions.
2-Methyl-5-nitroquinoline: Similar in structure but has the methyl group at the 2-position instead of the 8-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
6-chloro-8-methyl-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-5-8(11)10(13(14)15)7-3-2-4-12-9(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLDDPKYUWMGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


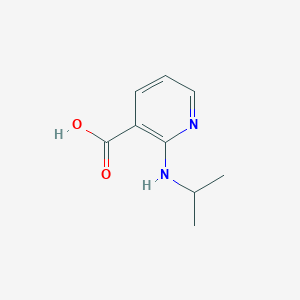
![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)
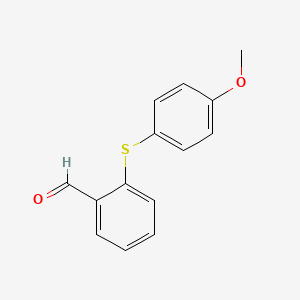
![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)
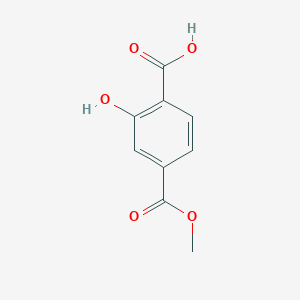
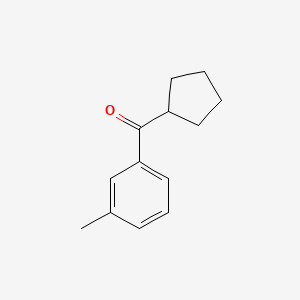
![9,9'-Spirobi[fluorene]-2,2'-diamine](/img/structure/B1317005.png)
